Butan-2-yl 2-[(2,2,2-trifluoroacetyl)amino]butanoate
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Overview
Description
Sec-butyl 2-[(trifluoroacetyl)amino]butanoate is an organic compound with the molecular formula C10H16F3NO3. It is an ester derivative, characterized by the presence of a sec-butyl group and a trifluoroacetylamino group attached to a butanoate backbone . Esters like this compound are known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sec-butyl 2-[(trifluoroacetyl)amino]butanoate typically involves the esterification of 2-[(trifluoroacetyl)amino]butanoic acid with sec-butyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of sec-butyl 2-[(trifluoroacetyl)amino]butanoate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Sec-butyl 2-[(trifluoroacetyl)amino]butanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 2-[(trifluoroacetyl)amino]butanoic acid and sec-butyl alcohol.
Reduction: The trifluoroacetyl group can be reduced to a trifluoromethyl group using reducing agents like lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the sec-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: 2-[(trifluoroacetyl)amino]butanoic acid and sec-butyl alcohol.
Reduction: Sec-butyl 2-[(trifluoromethyl)amino]butanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Sec-butyl 2-[(trifluoroacetyl)amino]butanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of sec-butyl 2-[(trifluoroacetyl)amino]butanoate involves its interaction with specific molecular targets. The trifluoroacetyl group can form hydrogen bonds with active sites of enzymes, modulating their activity. The ester group can also undergo hydrolysis, releasing active metabolites that exert biological effects .
Comparison with Similar Compounds
Sec-butyl 2-[(trifluoroacetyl)amino]butanoate can be compared with other similar compounds, such as:
Ethyl 2-[(trifluoroacetyl)amino]butanoate: Similar structure but with an ethyl group instead of a sec-butyl group.
Methyl 2-[(trifluoroacetyl)amino]butanoate: Contains a methyl group instead of a sec-butyl group.
Isopropyl 2-[(trifluoroacetyl)amino]butanoate: Features an isopropyl group instead of a sec-butyl group.
The uniqueness of sec-butyl 2-[(trifluoroacetyl)amino]butanoate lies in its specific sec-butyl group, which can influence its reactivity and interactions with biological targets .
Biological Activity
Butan-2-yl 2-[(2,2,2-trifluoroacetyl)amino]butanoate, a synthetic organic compound, exhibits significant potential in various biological applications due to its unique structural features. This compound belongs to the class of amino acid derivatives and is characterized by the presence of a trifluoroacetyl group, which enhances its lipophilicity and may influence its biological activity. This article reviews the biological activity of this compound, synthesizing findings from diverse sources.
- Molecular Formula : C₁₀H₁₆F₃NO₃
- Molecular Weight : 255.23 g/mol
- CAS Number : 54986-68-4
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that compounds similar to this compound may exhibit various biological activities, including:
-
Antioxidant Activity
- Compounds with similar structures have demonstrated significant antioxidant properties. For instance, studies on butanol extracts from mushrooms have shown high radical scavenging activity, suggesting that derivatives like this compound may possess similar capabilities due to their chemical structure .
- Anti-inflammatory Effects
-
Antidiabetic Potential
- Similar compounds have been evaluated for their antidiabetic properties through mechanisms such as inhibition of α-amylase activity. Given the structural similarities, this compound could be investigated for similar effects.
The synthesis of this compound typically involves the esterification of 2-[(trifluoroacetyl)amino]butanoic acid with sec-butyl alcohol under acidic conditions. This process not only yields the desired compound but also influences its biological properties through the formation of specific functional groups that interact with biological targets.
Comparative Analysis with Related Compounds
Compound Name | Structure Features | Unique Properties |
---|---|---|
Butanamide | Simple amide derived from butanoic acid | Basic structure without fluorinated groups |
Trifluoroacetylalanine | Amino acid derivative with trifluoroacetyl | Directly involved in protein synthesis |
Ethyl 4-(trifluoroacetyl)aminobutanoate | Ethyl ester variant | Different ester group affecting solubility |
This compound stands out due to its specific combination of functionalities that may enhance its biological activity compared to simpler analogs.
Case Studies and Research Findings
- In Vitro Studies : Investigations into the pharmacological effects of amino acid derivatives have shown promising results in terms of cytotoxicity against various cancer cell lines. For instance, studies on related trifluoromethyl compounds indicate potential growth inhibition in cellular models .
- In Silico Analysis : Computational studies have been conducted to predict the binding affinity and interaction mechanisms of this compound with target proteins involved in metabolic pathways. Such analyses can provide insights into its therapeutic potential and guide further experimental validation.
Properties
CAS No. |
54986-68-4 |
---|---|
Molecular Formula |
C10H16F3NO3 |
Molecular Weight |
255.23 g/mol |
IUPAC Name |
butan-2-yl 2-[(2,2,2-trifluoroacetyl)amino]butanoate |
InChI |
InChI=1S/C10H16F3NO3/c1-4-6(3)17-8(15)7(5-2)14-9(16)10(11,12)13/h6-7H,4-5H2,1-3H3,(H,14,16) |
InChI Key |
JNMMVOUZYLQNKB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC(=O)C(CC)NC(=O)C(F)(F)F |
Origin of Product |
United States |
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